molecular formula C15H20N2O2S B2739099 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868370-63-2

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2739099
CAS No.: 868370-63-2
M. Wt: 292.4
InChI Key: YINFIQBLUXGSCH-NXVVXOECSA-N
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Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For instance, the methoxy group can be added via methylation using methyl iodide and a base.

    Formation of the Butanamide Moiety: The final step involves the reaction of the substituted benzothiazole with butanoyl chloride in the presence of a base to form the butanamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the butanamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

Comparison: N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide stands out due to its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the methoxy group at the 4-position can enhance its interaction with biological targets, potentially leading to improved therapeutic effects compared to similar compounds.

Biological Activity

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2O2S, with a molecular weight of approximately 278.37 g/mol. The compound features a benzothiazole ring system substituted with an ethyl group and a methoxy group, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Many benzothiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in human lung (A549) and breast (MCF7) cancer cells .
  • Anti-inflammatory Properties : Several studies highlight the anti-inflammatory potential of benzothiazole derivatives by reducing pro-inflammatory cytokines like IL-6 and TNF-α . This dual action makes them promising candidates for treating conditions where inflammation is a contributing factor.
  • Mechanisms of Action : The anticancer effects are often mediated through the inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel benzothiazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines. The compound exhibited growth inhibition at varying concentrations, suggesting dose-dependent activity.

Concentration (μM)A549 Cell Viability (%)MCF7 Cell Viability (%)
0100100
18590
56570
104050

The results indicated significant cytotoxicity at higher concentrations, supporting its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another study investigated the mechanism by which this compound induces apoptosis. Western blot analyses revealed that the compound activates caspase pathways while downregulating anti-apoptotic proteins such as Bcl-xL.

Pharmacological Properties

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling indicates that it possesses good drug-like properties with low toxicity profiles in preliminary studies.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-7-12(18)16-15-17(6-2)13-11(19-4)9-8-10(3)14(13)20-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINFIQBLUXGSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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